Methyl 6-(phenylamino)hexanoate
Description
Methyl 6-(phenylamino)hexanoate is a methyl ester derivative featuring a phenylamino (-NH-C₆H₅) group at the sixth carbon of a hexanoate backbone. Such compounds are intermediates in medicinal chemistry and material science, with applications in fluorescent labeling , enzyme inhibition , and antibacterial agents .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 6-anilinohexanoate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)10-6-3-7-11-14-12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
InChI Key |
ZXFNBPSRQPOCCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-Oxohexanoate ()
- Structure: Features a ketone (oxo) group at position 6 instead of phenylamino.
- Synthesis : Prepared via esterification of adipic acid semialdehyde.
- Key Differences: The oxo group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Grignard reactions).
- Applications : Intermediate in organic synthesis for aldehydes and polyesters .
Methyl 6-Aminohexanoate ()
- Structure : Primary amine (-NH₂) at position 4.
- Synthesis : Often isolated as a hydrochloride salt (74% yield) via catalytic hydrogenation or reduction .
- Key Differences: The primary amine is more basic and nucleophilic than the secondary phenylamino group, influencing solubility (higher water solubility in protonated form) and reactivity (e.g., in peptide coupling).
- Applications : Precursor for nylon-6, drug delivery systems, and biodegradable polymers .
Ethyl 6-((4-Formylphenyl)(Methyl)Amino)Hexanoate ()
- Structure: Combines a formyl (-CHO) and methylamino (-N(CH₃)-) group on the phenyl ring.
- Synthesis : Synthesized via Vilsmeier-Haack formylation (73% yield) using DMF and POCl₃ .
- Key Differences: The formyl group enables Schiff base formation, useful in fluorescent probes. The methylamino group reduces steric hindrance compared to phenylamino.
- Applications : Fluorescent labeling of biomolecules .
Methyl 6-[4-(Naphthalen-1-yl)Phenoxy]Hexanoate ()
- Structure: Naphthyl-phenoxy substituent at position 5.
- Synthesis : Enzymatic acylation with vitamin C yielded <4% product due to ester cleavage, highlighting structural sensitivity in reactions .
- Key Differences : The bulky naphthyl group improves lipophilicity but reduces enzymatic compatibility.
- Applications : Hyaluronidase inhibitors in cancer research .
Table 1: Key Properties of Methyl 6-(Phenylamino)hexanoate and Analogs
Key Observations:
- Reactivity: Phenylamino derivatives exhibit moderate nucleophilicity, while oxo and formyl groups increase electrophilicity.
- Solubility: Amino and hydroxyl derivatives (e.g., Methyl 6-hydroxyhexanoate ) are more water-soluble due to hydrogen bonding.
- Biological Activity: Schiff base derivatives (e.g., compound 5f ) show antibacterial activity, whereas bulky aromatic derivatives (e.g., naphthyl-phenoxy ) inhibit enzymes.
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